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Compound of Interest

Compound Name:
5-chloro-3H-spiro[isobenzofuran-

1,4'-piperidine]

Cat. No.: B168806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The spiro[isobenzofuran-piperidine] scaffold is a privileged structure in medicinal chemistry,

demonstrating significant potential across a range of therapeutic areas. Analogs based on this

core have been investigated for their activity as central nervous system (CNS) agents,

modulators of sigma receptors (σ1 and σ2), and agonists of the melanocortin-4 receptor

(MC4R). This technical guide provides an in-depth analysis of the structure-activity

relationships (SAR) of these analogs, supported by quantitative data, detailed experimental

protocols, and visualizations of relevant biological pathways and workflows.

Activity at Sigma Receptors
Spiro[isobenzofuran-piperidine] analogs have emerged as potent and selective ligands for

sigma receptors, which are implicated in a variety of neurological disorders and cancer. The

SAR of these compounds has been explored by modifying the piperidine nitrogen, the

isobenzofuran ring, and the linker between the core scaffold and appended moieties.

Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities of representative spiro[isobenzofuran-

piperidine] analogs for σ1 and σ2 receptors.
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Compo
und ID

R
(Piperidi
ne-N)

Isobenz
ofuran
Substitu
tion

Linker
(X)

Ar
Ki (σ1,
nM)

Ki (σ2,
nM)

Selectiv
ity (σ1/
σ2)

1a -CH₃ H - - >1000 250 -

1b

-

CH₂CH₂

Ph

H - - 5.2 150 0.03

1c
-(CH₂)₄-

Indole
H - - 10.5 12.6 0.83

2a
-(CH₂)₄-

Indole
5-F - - >100 0.8

>125 (σ2

selective)

2b
-(CH₂)₄-

Indole
6-F - - 25 0.5

50 (σ2

selective)

2c
-(CH₂)₄-

Indole
7-CF₃ - - >100 1.2

>83 (σ2

selective)

3a
-(CH₂)₄-

Indole
H - 4-F-Ph 51.3 30.2 1.7

3b
-(CH₂)₄-

Indole
H - 4-CN-Ph 38.1 3.84 9.9

Experimental Protocols
Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

Radioligands:--INVALID-LINK---pentazocine for σ1 receptors; [³H]-1,3-di-o-tolylguanidine

([³H]DTG) for σ2 receptors.

Membrane Preparations: Homogenates from guinea pig brain or cultured cells expressing

the target receptor.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: Haloperidol (10 µM).

Glass fiber filters and a scintillation counter.

Procedure:

Prepare serial dilutions of the test compounds.

In a 96-well plate, incubate the membrane preparation with the radioligand and varying

concentrations of the test compound.

For σ2 receptor binding, include a masking agent for σ1 receptors (e.g., (+)-pentazocine).

Incubate at room temperature for a specified time (e.g., 120 minutes).

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate IC50 values from competition binding curves and convert to Ki values using the

Cheng-Prusoff equation.

Signaling Pathway
The precise signaling mechanisms of sigma receptors are still under investigation. The σ1

receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion

interface, is known to modulate calcium signaling and interact with various ion channels and G-

protein coupled receptors.
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Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Activity at Melanocortin-4 Receptors (MC4R)
A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been identified as

potent and selective agonists of the melanocortin-4 receptor, a key regulator of energy

homeostasis and appetite.

Quantitative Structure-Activity Relationship Data
The following table presents the in vitro activity of spiro[isobenzofuran-piperidine] analogs as

MC4R agonists.
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Compound ID
R¹ (Piperidine-
N)

R²
(Isobenzofuran
-3)

MC4R Binding
IC₅₀ (nM)

MC4R
Functional
Agonism EC₅₀
(nM)

4a H Phenyl 550 1200

4b -CH₃ Phenyl 320 850

4c -CH₂-c-propyl Phenyl 45 98

5a -C(O)NH-t-Bu 2-Chlorophenyl 15 25

5b
-C(O)NH-

Adamantyl
2-Chlorophenyl 8 12

5c
-C(O)NH-(2-Me-

Ph)
2-Chlorophenyl 22 40

Experimental Protocols
Objective: To determine the potency (EC50) of test compounds as MC4R agonists.

Materials:

Cell Line: HEK293 cells stably expressing the human MC4R.

Assay Medium: Serum-free DMEM.

Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX).

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA).

Procedure:

Plate the MC4R-expressing cells in a 96-well plate and allow them to adhere.

Replace the culture medium with stimulation buffer and incubate.

Add serial dilutions of the test compounds to the wells.
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Incubate for a specified time (e.g., 30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit

according to the manufacturer's instructions.

Plot the cAMP concentration against the compound concentration to determine the EC50

value.

Signaling Pathway
MC4R is a Gs-coupled G-protein coupled receptor. Its activation by an agonist leads to the

stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP

(cAMP).

Spiro[isobenzofuran-piperidine]
Analog MC4 ReceptorBinds Gs ProteinActivates Adenylyl CyclaseStimulates ATP cAMPConverts Protein Kinase AActivates Downstream Effects

(e.g., reduced food intake)

Click to download full resolution via product page

Caption: MC4 Receptor Signaling Pathway.

Central Nervous System (Antidepressant) Activity
The spiro[isobenzofuran-piperidine] core is also present in compounds investigated for their

potential as CNS agents, particularly for the treatment of depression. Their activity has been

assessed using in vivo models such as the tetrabenazine-induced ptosis assay.

Quantitative Structure-Activity Relationship Data
The following table summarizes the in vivo antidepressant-like activity of selected analogs.
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Compound ID
R¹ (Piperidine-
N)

R²
(Isobenzofuran
-3)

R³ (Phenyl)

Antagonism of
Tetrabenazine-
Induced Ptosis
ED₅₀ (mg/kg,
i.p.)

6a -CH₃ H H 10.2

6b H H H 5.8

6c -CH₂CH₂OH H H 3.5

7a -CH₃ Phenyl H 2.1

7b H Phenyl H 1.4

7c -CH₃ Phenyl 4-Cl 3.2

7d H Phenyl 4-F 1.8

Experimental Protocols
Objective: To evaluate the potential antidepressant activity of test compounds by their ability to

reverse tetrabenazine-induced ptosis.

Materials:

Animals: Male mice (e.g., CD-1 strain).

Tetrabenazine (TBZ): To induce ptosis.

Test Compounds: Spiro[isobenzofuran-piperidine] analogs.

Vehicle: Appropriate solvent for test compounds.

Procedure:

Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) injection.

After a specified pretreatment time (e.g., 30 minutes), administer tetrabenazine (e.g., 32

mg/kg, i.p.).
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Observe the mice for ptosis (eyelid closure) at regular intervals (e.g., 30, 60, and 120

minutes) after TBZ administration.

Score the degree of ptosis on a standardized scale (e.g., 0 = eyes open, 4 = eyes fully

closed).

Calculate the ED50, the dose of the compound that reduces the ptosis score by 50%

compared to the vehicle-treated group.

Experimental Workflow
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Caption: Workflow for Tetrabenazine-Induced Ptosis Assay.
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Summary of Structure-Activity Relationships
Sigma Receptors:

The nature of the substituent on the piperidine nitrogen is critical for sigma receptor affinity

and selectivity. Bulky aromatic groups and alkyl chains terminating in an indole moiety

generally confer high affinity.

Substitution on the isobenzofuran ring can modulate selectivity between σ1 and σ2

subtypes. Electron-withdrawing groups at the 5-, 6-, or 7-positions of the isobenzofuran

ring tend to enhance σ2 selectivity.

Melanocortin-4 Receptor:

For MC4R agonism, an N-acyl substitution on the piperidine ring with a bulky group (e.g.,

t-butyl, adamantyl) is beneficial for potency.

The presence of a phenyl group at the 3-position of the isobenzofuran, particularly with an

ortho-substituent, enhances agonist activity.

CNS (Antidepressant) Activity:

A free secondary amine on the piperidine (R¹ = H) is generally preferred over a tertiary

amine for potentiation of antitetrabenazine activity.

A phenyl group at the 3-position of the isobenzofuran ring significantly increases potency.

Substitution on this phenyl ring with small electron-withdrawing groups can further

enhance activity.

This guide provides a comprehensive overview of the structure-activity relationships of

spiro[isobenzofuran-piperidine] analogs. The presented data and protocols serve as a valuable

resource for researchers engaged in the design and development of novel therapeutics based

on this versatile scaffold. Further investigation is warranted to fully elucidate the mechanisms of

action and therapeutic potential of these promising compounds.

To cite this document: BenchChem. [Structure-Activity Relationship of Spiro[isobenzofuran-
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[https://www.benchchem.com/product/b168806#structure-activity-relationship-of-spiro-
isobenzofuran-piperidine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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